molecular formula C5H5Cl3N2O2S B12296063 Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- CAS No. 5235-26-7

Hydantoin, 3-[(1,1,2-Trichloroethylthio)]-

Katalognummer: B12296063
CAS-Nummer: 5235-26-7
Molekulargewicht: 263.5 g/mol
InChI-Schlüssel: YWXXQRMMOFPYIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- is a chemical compound with the molecular formula C5H5Cl3N2O2S. It is a derivative of hydantoin, a five-membered heterocyclic compound containing nitrogen and oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- typically involves the reaction of hydantoin with 1,1,2-trichloroethane in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or proteins, thereby disrupting essential cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

5235-26-7

Molekularformel

C5H5Cl3N2O2S

Molekulargewicht

263.5 g/mol

IUPAC-Name

3-(1,1,2-trichloroethylsulfanyl)imidazolidine-2,4-dione

InChI

InChI=1S/C5H5Cl3N2O2S/c6-2-5(7,8)13-10-3(11)1-9-4(10)12/h1-2H2,(H,9,12)

InChI-Schlüssel

YWXXQRMMOFPYIE-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(=O)N1)SC(CCl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.